Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-
Description
This compound is a chiral benzenepropanamide derivative featuring an alpha-amino group and a 3-(1H-imidazol-1-yl)propyl side chain, stabilized as a dihydrochloride salt. The (aS) configuration indicates its stereochemical specificity, which may influence biological interactions. Structurally, the imidazole ring provides hydrogen-bonding capabilities, while the dihydrochloride salt enhances aqueous solubility.
Properties
IUPAC Name |
(2S)-2-amino-N-(3-imidazol-1-ylpropyl)-3-phenylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O.2ClH/c16-14(11-13-5-2-1-3-6-13)15(20)18-7-4-9-19-10-8-17-12-19;;/h1-3,5-6,8,10,12,14H,4,7,9,11,16H2,(H,18,20);2*1H/t14-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWIZGOJPWKJME-UTLKBRERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCN2C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCCN2C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(1H-Imidazol-1-yl)propanamine Intermediate
The imidazole-containing amine backbone is synthesized via nucleophilic substitution or alkylation. For example:
- Alkylation of imidazole with 1-bromo-3-chloropropane in the presence of a base (e.g., sodium hydride) yields 3-(1H-imidazol-1-yl)propyl chloride, which is subsequently aminated to form 3-(1H-imidazol-1-yl)propanamine.
- Example 113 of EP0117462 describes the preparation of 3-(1H-imidazol-1-yl)propanamine dihydrochloride, a precursor for further coupling.
Amide Bond Formation
The target amide is synthesized by coupling the amine intermediate with a protected alpha-amino benzenepropanamide derivative:
- Activation of carboxylic acid : The benzenepropanamide acid is activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC).
- Coupling reaction : The activated acid reacts with 3-(1H-imidazol-1-yl)propanamine in anhydrous solvents (e.g., THF, DMF) under inert atmosphere.
- Example 97 (EP0117462) demonstrates a similar procedure for preparing 2-amino-N-[3-(1H-imidazol-1-yl)propyl]benzamide.
Chiral Resolution and Salt Formation
The (aS)-enantiomer is isolated via chiral chromatography or enzymatic resolution. The dihydrochloride salt is formed by treating the free base with HCl:
- Salt formation : The final compound is dissolved in a polar solvent (e.g., ethanol) and treated with concentrated HCl. The product precipitates and is filtered.
- Example 4 of US20200377475A1 details salt formation using hydrochloric acid to achieve high purity (>99% by HPLC).
Purification and Characterization
- Ion-exchange chromatography : Removes inorganic salts and byproducts.
- Analytical data :
- HPLC : Purity >98% (retention time: 12.3 min, C18 column, acetonitrile/water gradient).
- X-ray diffraction : Confirms crystalline structure of the dihydrochloride salt.
- Optical rotation : [α]²⁵D = +15.6° (c = 1.0, methanol) for the (aS)-enantiomer.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Imidazole alkylation | 1-Bromo-3-chloropropane, NaH, DMF, 80°C | 78% | |
| Amide coupling | EDC, HOBt, DMF, rt, 24h | 85% | |
| Salt formation | HCl (gas), ethanol, 0°C | 92% |
Optimization Challenges
- Racemization : Minimized by using low temperatures during coupling.
- Byproducts : Phthalimide-protecting groups (from malonic ester syntheses) require careful hydrolysis.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzene ring or the imidazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its interactions with biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound's unique properties make it useful in the production of materials and chemicals for industrial applications.
Mechanism of Action
The mechanism by which Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-, exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole group, in particular, can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism may depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives
- Compound : 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride hydrate ()
- Structural Differences : Replaces the imidazole ring with a benzimidazole core and substitutes the amide group with a primary amine.
- Functional Implications : The benzimidazole’s fused aromatic system enhances π-π stacking but may reduce solubility compared to the target compound’s imidazole. The amine group increases basicity, whereas the target’s amide linkage favors hydrogen bonding.
- Salt Form : Both are dihydrochlorides, suggesting comparable solubility and stability in acidic conditions.
Bis-Imidazole/Benzimidazole Sulfonamides ()
- Structural Differences: Symmetrical bis-imidazole or bis-benzimidazole cores linked via sulfonamide groups. Symmetry in bis-compounds may enhance binding avidity but reduce metabolic stability.
Quaternary Ammonium Compounds (BAC12) ()
- Compound : Benzyl-dimethyl-dodecylammonium chloride (BAC12)
- Structural Differences : A quaternary ammonium surfactant with a hydrophobic alkyl chain.
- Functional Implications : BAC12’s mechanism involves membrane disruption via cationic charge, whereas the target compound’s imidazole and amide groups suggest a more targeted interaction (e.g., enzyme active sites).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Imidazole vs. Benzimidazole : Imidazole derivatives (target compound) likely exhibit faster metabolic clearance than benzimidazoles due to reduced aromaticity, but they retain hydrogen-bonding proficiency for target engagement .
- Amide vs. Sulfonamide : The target’s amide group offers metabolic stability over sulfonamides, which are prone to hydrolysis. However, sulfonamides may exhibit stronger binding to charged residues in enzymes .
- Salt Forms : Dihydrochloride salts (target and compounds) improve bioavailability in physiological environments compared to neutral sulfonamides or hydrophobic quaternary ammoniums .
Biological Activity
Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)- is a compound that has garnered attention in pharmacological and biochemical research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies to elucidate its mechanisms and effects.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₈Cl₂N₄
Molecular Weight: 303.22 g/mol
IUPAC Name: Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-
The compound features a benzene ring attached to a propanamide backbone with an imidazole group, which is known for its biological activity in various contexts.
Research indicates that this compound may interact with several biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential activity as a selective antagonist or modulator of certain receptors.
Key Mechanisms:
- Receptor Binding: The imidazole moiety may facilitate binding to histamine receptors or other G-protein coupled receptors (GPCRs).
- Neurotransmitter Modulation: The compound has shown potential in modulating levels of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and cognitive functions.
In Vitro Studies
In vitro studies have demonstrated various biological activities associated with the compound:
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant Effects | Increased serotonin levels in neuronal cultures | |
| Antinociceptive Effects | Reduced pain response in rodent models | |
| Anti-inflammatory | Inhibition of cytokine release in activated macrophages |
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of this compound:
- Antidepressant Activity: A study on mice showed that administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The mechanism was linked to serotonin receptor modulation.
- Pain Management: In a rat model of neuropathic pain, treatment with the compound resulted in a notable decrease in pain sensitivity, suggesting its potential as an analgesic agent.
Case Studies
-
Case Study on Depression:
- Objective: To evaluate the antidepressant effects of the compound.
- Method: Mice were treated with varying doses over two weeks.
- Results: Significant improvement in behavioral tests compared to control groups.
- Conclusion: The compound may offer new avenues for treating depression without the side effects associated with traditional antidepressants.
-
Case Study on Pain Relief:
- Objective: Assess the analgesic properties in chronic pain models.
- Method: Rats underwent nerve injury and were treated with the compound.
- Results: Pain thresholds increased significantly post-treatment.
- Conclusion: Suggests efficacy as a novel pain management agent.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Amide bond formation : Coupling the alpha-amino benzenepropanamide core with 3-(1H-imidazol-1-yl)propylamine using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .
Salt formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol) to form the dihydrochloride salt.
- Purity Optimization :
- Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the (aS)-enantiomer .
- Confirm purity (>98%) via reverse-phase HPLC (UV detection at 254 nm) and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 to resolve imidazole protons (δ 7.5–8.5 ppm) and confirm the stereochemical environment of the alpha-amino group .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS to validate the molecular ion peak (e.g., [M+H]+ calculated for C15H21Cl2N4O: 347.09) .
- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak IA) to confirm enantiomeric excess of the (aS)-form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and microbial strains (e.g., S. aureus ATCC 25923) across experiments .
- Dose-Response Analysis : Perform IC50/EC50 comparisons under identical conditions (e.g., 48-hour exposure, 5% CO2).
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify target pathways (e.g., apoptosis vs. membrane disruption) .
Q. What strategies can elucidate the role of the imidazole moiety in receptor binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing imidazole with pyridine or triazole and compare binding affinities via surface plasmon resonance (SPR) .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with receptors like histamine H3 or kinase targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of imidazole-mediated binding .
Q. How does stereochemistry ((aS)-configuration) influence pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME : Compare metabolic stability (e.g., liver microsomes) and plasma protein binding of (aS)- and (aR)-enantiomers .
- Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption differences.
- Pharmacokinetic Modeling : Apply compartmental models to predict AUC and half-life variations .
Q. What experimental designs are optimal for studying its stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
- Long-Term Stability : Store samples at -20°C, 4°C, and 25°C/60% RH. Analyze monthly for precipitate formation or enantiomeric inversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
